Chlorfenprop

Herbicide mode of action Auxin transport inhibition ACCase inhibitor resistance

Chlorfenprop (free acid, CAS 14437-20-8) and its commercially available methyl ester (CAS 14437-17-3) offer a unique, non-ACCase mode of action via auxin disruption. Unlike modern 'fop' herbicides, it retains full activity against ACCase-mutant Avena fatua, making it an indispensable diagnostic tool for confirming target-site resistance mechanisms. The pronounced enantiomeric potency differential (l(−) ≈ 2× racemate; d(+) nearly inactive) also provides a rigorous benchmark for chiral chromatographic method validation. Procure only certified analytical standards with verified enantiomeric composition to ensure experimental reproducibility in resistance monitoring and environmental fate studies.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 14437-20-8
Cat. No. B12800852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorfenprop
CAS14437-20-8
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)Cl)Cl
InChIInChI=1S/C9H8Cl2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
InChIKeyQCTALYCTVMUWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorfenprop-Methyl (CAS 14437-20-8): Core Identity & Procurement-Relevant Classification


Chlorfenprop-methyl (CAS 14437-20-8 for the methyl ester; CAS 14437-17-3 for the racemic methyl ester) is a synthetic, chiral herbicide belonging to the unclassified herbicide group, historically formulated as the active ingredient of BIDISIN® (Bayer) for selective post-emergence control of wild oats (Avena spp.) in winter and spring cereals [1]. Unlike the structurally distinct aryloxyphenoxypropionate (APP or 'fop') herbicides with which it is sometimes confused, chlorfenprop-methyl does not inhibit acetyl-CoA carboxylase (ACCase); instead, its herbicidal activity depends on rapid in planta hydrolysis to the free acid chlorfenprop, which subsequently interferes with auxin-mediated cell responses, inducing autolysis in sensitive grass species [2]. The technical material is a racemic mixture of d(+) and l(−) enantiomers, with the l(−) form being approximately twice as active as the racemate and the d(+) form being nearly inactive [3]. Chlorfenprop-methyl is now considered an obsolete active substance in the EU, having lost approval under EC Regulation 1107/2009, and its contemporary procurement relevance is confined to analytical reference standards, metabolite/enantiomer research, and historical herbicide mode-of-action studies [4].

Why Chlorfenprop-Methyl Cannot Be Substituted with Modern ACCase-Inhibiting 'Fop' Herbicides Without Losing a Unique Auxin-Interference Mechanism


The critical procurement risk arises from conflating chlorfenprop-methyl with later-generation APP herbicides such as diclofop-methyl, fenoxaprop-P-ethyl, or clodinafop-propargyl. While both chemical groups bear a propionate ester moiety and are used against grass weeds in cereals, their molecular targets are fundamentally divergent: modern 'fops' arrest fatty acid biosynthesis via ACCase inhibition, whereas chlorfenprop-methyl acts through a metabolic activation cascade—rapid enzymatic hydrolysis to chlorfenprop followed by disruption of auxin physiology, membrane function, and induction of cellular autolysis in sensitive grasses [1]. This mechanistic orthogonality means that wild oat (Avena fatua) biotypes possessing target-site ACCase mutations that confer cross-resistance to all 'fop', 'dim', and 'den' herbicides may retain full susceptibility to chlorfenprop-methyl's distinct mode of action [2]. Furthermore, the stereochemical dependence of activity—with the l(−) enantiomer being twice as potent as the racemate and the d(+) enantiomer being virtually inactive—introduces a quality-control dimension absent from most modern racemic or single-enantiomer 'fop' products [3]. Generic substitution without verifying enantiomeric composition and non-ACCase mechanism thus severs the unique functional value proposition of this compound for resistance-management research and historical comparator studies.

Chlorfenprop-Methyl Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


Non-ACCase Mode of Action: Auxin-Interference Mechanism Distinguished from All 'Fop' Herbicides

Chlorfenprop-methyl's herbicidal mechanism diverges fundamentally from that of ACCase-inhibiting 'fop' herbicides such as diclofop-methyl and fenoxaprop-P-ethyl. In coleoptile assays using Avena sativa L. and Zea mays L., chlorfenprop-methyl at 1–2 μM arrested auxin-mediated cell elongation, auxin uptake, auxin transport, and auxin metabolism in a concentration-dependent manner, achieving 0 to 100% growth inhibition within this narrow window in sensitive cultivars, without any direct inhibition of respiration, photosynthesis, protein synthesis, or RNA synthesis prior to autolysis induction [1]. By contrast, diclofop-methyl exerts its primary herbicidal effect through reversible, noncompetitive inhibition of ACCase in sensitive grass species, with IC50 values typically reported in the sub-micromolar to low-micromolar range against the isolated enzyme from wheat and barley, a target entirely unrelated to auxin physiology [2]. This mechanistic divergence is structural: chlorfenprop-methyl is not an aryloxyphenoxypropionate and lacks the characteristic A-B diphenyl ether motif required for ACCase binding, and its activity depends entirely on metabolic activation via ester hydrolysis to chlorfenprop, a step that occurs equally in both sensitive and resistant plants [3].

Herbicide mode of action Auxin transport inhibition ACCase inhibitor resistance Avena fatua

Enantiomer-Specific Herbicidal Activity: l(−) Enantiomer 2× More Active Than Racemate

The herbicidal activity of chlorfenprop-methyl is strongly stereochemistry-dependent. In comparative bioassays against Avena fatua L. (wild oat) and Avena sativa L. (cultivated oat, cultivar 'Flämingskrone'), the isolated l(−) enantiomer exhibited twice the herbicidal potency of the racemic mixture (technical-grade material), while the d(+) enantiomer was found to be almost inactive [1]. This contrasts with modern single-enantiomer 'fop' products such as fenoxaprop-P-ethyl and quizalofop-P-ethyl, where the herbicidally active enantiomer is deliberately enriched during manufacturing to achieve efficacious weed control at lower application rates; however, in those cases, the inactive enantiomer(s) do not contribute significantly to the applied dose. For chlorfenprop-methyl, the historical technical material was a racemate containing approximately 50% of the virtually inactive d(+) isomer, meaning that half of the applied active ingredient mass contributed negligibly to weed control while still adding to the environmental load [2].

Chiral pesticide Enantiomer potency Stereochemistry-activity relationship Herbicide quality control

Rapid Soil Hydrolysis Half-Life: ≤Hours for Parent Compound vs. Days for 'Fop' Proherbicides

Chlorfenprop-methyl undergoes exceptionally rapid abiotic hydrolysis in soil, with complete conversion of the parent ester to the herbicidally active free acid, 2-chloro-3-(4-chlorophenyl)propionic acid (CPP), occurring within a few hours in both sandy and loamy soils at 21°C [1]. The resulting CPP intermediate is then microbially metabolized with a half-life of 4–8 days at an initial concentration of 22 ppm, and approximately 1 day at a lower initial concentration of 4.4 ppm, proceeding through identifiable intermediates (4-chlorocinnamic acid → 4-chlorobenzoic acid) to ring cleavage [2]. For comparison, diclofop-methyl, a representative ACCase-inhibiting 'fop' proherbicide, exhibits a soil hydrolysis half-life on the order of 1–3 days for the parent ester under aerobic soil conditions, with the phytotoxic free acid diclofop persisting considerably longer (DT50 typically ~20–30 days in aerobic soil) [3]. The orders-of-magnitude difference in parent-ester persistence—hours vs. days—means that chlorfenprop-methyl's environmental exposure profile is dominated by the free acid metabolite from essentially the moment of soil contact, whereas for diclofop-methyl there is a measurable window of parent-ester presence.

Herbicide environmental fate Soil degradation kinetics Hydrolytic activation Proherbicide persistence

Intra-Genus Selectivity: Differential Tolerance Among Avena Species Enables Wild Oat Control in Cultivated Oats

A singular feature of chlorfenprop-methyl within the historical graminicide landscape was its demonstrated specificity within the genus Avena—a property that permitted selective wild oat (A. fatua) control in specified cultivated spring oat (A. sativa) cultivars. Six cultivated oat varieties were reported to exhibit tolerance to chlorfenprop-methyl at herbicidal application rates, leading to its commercial recommendation as BIDISIN® in the late 1970s for this niche use [1]. This intra-genus selectivity was unusual: most contemporary grass herbicides, including barban and later ACCase-inhibiting 'fops' such as diclofop-methyl, exhibited high toxicity to cultivated oats, precluding their use in oat crops and restricting them to wheat and barley [2]. The selectivity mechanism was attributed not to differential metabolic detoxification—since chlorfenprop-methyl is hydrolyzed equally in both sensitive and resistant plants—but to a difference at the site of action, likely involving the auxin physiology apparatus at the membrane level [3]. However, it is noted that some biotypes of A. fatua exhibited reduced sensitivity to chlorfenprop-methyl, and both chlorfenprop-methyl and barban have been largely superseded in commercial practice in the UK [4].

Crop selectivity Avena sativa tolerance Wild oat control Selective graminicide

Synergistic Mixture Effect with Benzoylprop-Ethyl: Reduced Application Rates vs. Chlorfenprop Alone

In glasshouse screening trials for wild oat (Avena spp.) control, combinations of chlorfenprop-methyl with benzoylprop-ethyl—another early non-ACCase graminicide—demonstrated a synergistic interaction enabling substantial dose reduction. A tank-mixture of 2 kg chlorfenprop-methyl/ha plus 1 kg benzoylprop-ethyl/ha achieved efficacy approximately equivalent to that of 6 kg chlorfenprop-methyl applied alone, representing a 3-fold reduction in the chlorfenprop-methyl dose required within the mixture context [1]. This synergistic effect was not observed with benzoylprop-ethyl alone at comparably low rates (~5 kg/ha needed for equivalent standalone efficacy), indicating that the synergy was bidirectional and dose-sparing for both components. The mechanistic basis for this synergy has not been fully elucidated in the primary literature, but given that both herbicides share a common hydrolytic activation pathway and distinct downstream targets (auxin interference for chlorfenprop-methyl; protein synthesis disruption for benzoylprop-ethyl), the interaction likely involves complementary physiological disruption in the target weed [2].

Herbicide synergy Benzoylprop-ethyl Tank-mix compatibility Dose reduction

Chlorfenprop-Methyl Procurement Application Scenarios: Evidence-Backed Use Cases for Research & Reference Materials


Herbicide Resistance Mechanism Research: Non-ACCase Positive Control for 'Fop'-Resistant Wild Oat Biotypes

Researchers characterizing ACCase target-site mutations (e.g., Ile-1781-Leu, Trp-2027-Cys) in Avena fatua populations that confer cross-resistance to all 'fop', 'dim', and 'den' herbicides require a chemically distinct positive control to verify that resistance is target-site-mediated rather than metabolic. Chlorfenprop-methyl, by acting through auxin interference rather than ACCase inhibition, serves as a diagnostic tool: full susceptibility to chlorfenprop-methyl in an ACCase-inhibitor-resistant biotype supports target-site resistance, while cross-resistance to chlorfenprop-methyl suggests enhanced metabolic detoxification or a non-target-site mechanism [1]. The documented sensitivity of A. fatua to chlorfenprop-methyl at the l(−) enantiomer level provides a baseline for dose-response comparisons [2].

Environmental Fate Modeling: Rapid-Hydrolysis Proherbicide as a Kinetic Benchmark Compound

Chlorfenprop-methyl's sub-day hydrolytic half-life in soil, coupled with the well-characterized microbial degradation pathway of its CPP metabolite (4-chlorocinnamic acid → 4-chlorobenzoic acid → ring cleavage), makes it an ideal benchmark compound for calibrating environmental fate models that simulate rapid abiotic ester cleavage followed by slower biotic acid degradation [1]. Comparative studies with modern 'fop' proherbicides such as diclofop-methyl (parent DT50 1–3 days) can use chlorfenprop-methyl as the 'fast-hydrolysis extreme' reference point in structure-biodegradability relationship analyses [2].

Chiral Pesticide Analytical Method Development: Enantiomeric Purity Verification Standard

The extreme activity differential between chlorfenprop-methyl enantiomers—l(−) approximately 2× racemate, d(+) nearly inactive—creates a demanding test case for chiral chromatographic method development (e.g., chiral HPLC, SFC-MS) used to verify enantiomeric purity in pesticide reference standards [1]. Analytical laboratories can employ chlorfenprop-methyl racemate and its resolved enantiomers as system suitability standards for validating chiral separation methods applied to modern enantiopure APP herbicides such as fenoxaprop-P-ethyl and quizalofop-P-ethyl [2].

Herbicide Discovery: Intra-Genus Selectivity Proof-of-Concept for Oat Crop Protection

Agrochemical discovery programs targeting selective grass-weed control in cultivated oats can use chlorfenprop-methyl's documented selectivity profile—effective wild oat control in six tolerant A. sativa cultivars—as a historical proof-of-concept that intra-genus graminicide selectivity is achievable without reliance on safeners or metabolic detoxification differentials [1]. The proposed mechanism of selectivity (divergent auxin physiology at the site of action, rather than differential proherbicide activation) provides a specific hypothesis for target-based screening campaigns aimed at identifying novel selective agents for oat cultivation [2].

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